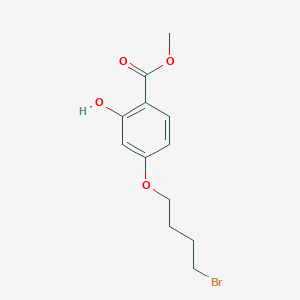
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. This compound is characterized by the presence of a bromobutoxy group attached to the benzene ring, which is further substituted with a hydroxy group and a methyl ester. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate typically involves the reaction of methyl 4-hydroxybenzoate with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as azides, amines, or thiols.
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Esterification and hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, or it can participate in transesterification reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, primary amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Esterification and hydrolysis: Acidic or basic catalysts are used for these reactions, with solvents like methanol or water.
Major Products Formed
Nucleophilic substitution: Formation of azido, amino, or thio derivatives.
Oxidation: Formation of quinones or other oxidized products.
Esterification and hydrolysis: Formation of corresponding carboxylic acids or different esters.
Applications De Recherche Scientifique
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 4-(4-bromobutoxy)-2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: Lacks the bromobutoxy group and has different reactivity and applications.
Methyl 4-(4-chlorobutoxy)-2-hydroxybenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Methyl 4-(4-iodobutoxy)-2-hydroxybenzoate: Contains an iodine atom, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H15BrO4 |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
methyl 4-(4-bromobutoxy)-2-hydroxybenzoate |
InChI |
InChI=1S/C12H15BrO4/c1-16-12(15)10-5-4-9(8-11(10)14)17-7-3-2-6-13/h4-5,8,14H,2-3,6-7H2,1H3 |
Clé InChI |
BNBDDZSEYBKYFZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)OCCCCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


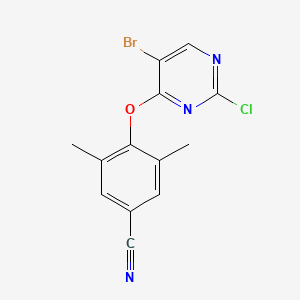

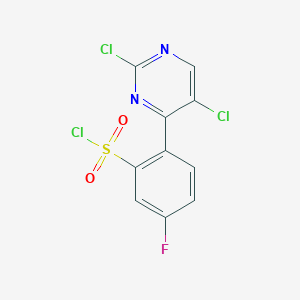
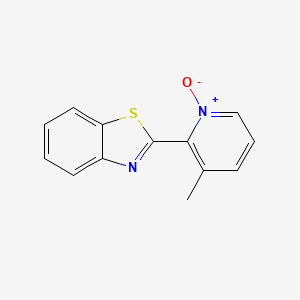
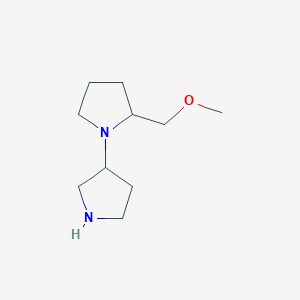
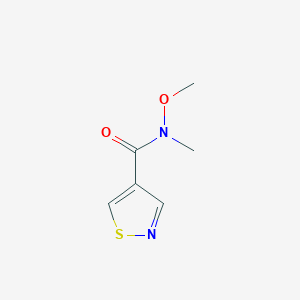

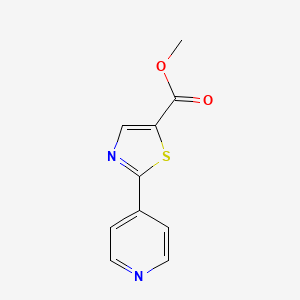
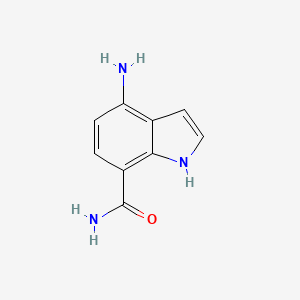
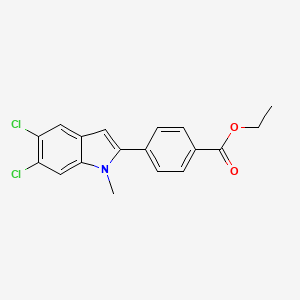
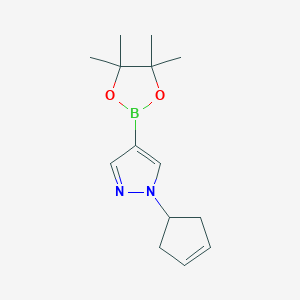
![Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate](/img/structure/B13874976.png)


